molecular formula C11H15I B1296643 Benzene, (5-iodopentyl)- CAS No. 99858-37-4

Benzene, (5-iodopentyl)-

Cat. No.: B1296643
CAS No.: 99858-37-4
M. Wt: 274.14 g/mol
InChI Key: QVQYOJLZAUEILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-iodopentyl)- typically involves the iodination of pentylbenzene. One common method is the electrophilic substitution reaction, where pentylbenzene reacts with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination of the pentyl chain .

Industrial Production Methods: Industrial production of Benzene, (5-iodopentyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction efficiency .

Types of Reactions:

    Substitution Reactions: Benzene, (5-iodopentyl)- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of Benzene, (5-iodopentyl)- can lead to the formation of pentylbenzene by removing the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Pentylbenzene derivatives with different functional groups.

    Oxidation: Pentylbenzene alcohols, aldehydes, or carboxylic acids.

    Reduction: Pentylbenzene.

Scientific Research Applications

Benzene, (5-iodopentyl)- is used in various scientific research applications due to its reactivity and ability to form diverse derivatives:

Mechanism of Action

The mechanism of action of Benzene, (5-iodopentyl)- involves its ability to undergo various chemical reactions due to the presence of the iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Iodobenzene: A simpler compound with an iodine atom directly attached to the benzene ring.

    Pentylbenzene: A compound with a pentyl chain attached to the benzene ring but without the iodine atom.

    Benzene, (5-bromopentyl)-: Similar structure but with a bromine atom instead of iodine.

Uniqueness: Benzene, (5-iodopentyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and makes it useful in radiographic studies .

Properties

IUPAC Name

5-iodopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQYOJLZAUEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340062
Record name Benzene, (5-iodopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99858-37-4
Record name Benzene, (5-iodopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-phenyl-pentane-1-ol (1.0 gm, 6.089 mmol) in dichloromethane (20 ml), triphenyl phosphine (2.35 gm, 8.52 mmol), immidazole (0.58 gm, 8.52 mmol) and elemental iodine (2.16 gm, 8.52 mmol) was stirred at room temperature for 12 h and solvent was removed under reduced pressure. The crude mixture was taken up in ethyl acetate (30 ml), washed with water (20 ml) and then with brine (30 ml). The layers were separated, the organic layer was dried over anhydrous sodium sulfate and solvent was removed under reduced pressure. The crude product was purified on column chromatography using hexane as an eluent to yield an oily liquid, 750 mg. 1H NMR (CDCl3): δ 1.30-1.70 (m, 4H), 1.80 (m, 2H), 2.6 (t, 2H, J=7.2 Hz), 3.10 (t, 2H, J=7.8 Hz), 7.00-7.34 (m, 5H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, (5-iodopentyl)-
Reactant of Route 2
Reactant of Route 2
Benzene, (5-iodopentyl)-
Reactant of Route 3
Benzene, (5-iodopentyl)-
Reactant of Route 4
Reactant of Route 4
Benzene, (5-iodopentyl)-
Reactant of Route 5
Benzene, (5-iodopentyl)-
Reactant of Route 6
Benzene, (5-iodopentyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.